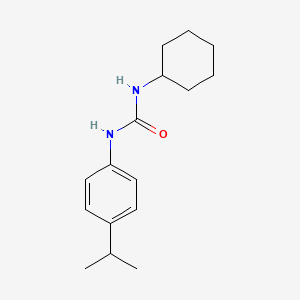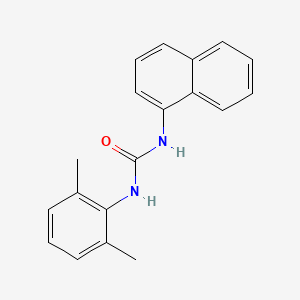
2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-phenylhydrazinecarbothioamide
Descripción general
Descripción
2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-phenylhydrazinecarbothioamide is a complex organic compound that features a benzodioxin ring fused with a phenylhydrazinecarbothioamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-phenylhydrazinecarbothioamide typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Attachment of the Carbonyl Group: The benzodioxin ring is then reacted with a suitable acylating agent, such as acetic anhydride, to introduce the carbonyl group.
Formation of the Phenylhydrazinecarbothioamide Moiety: Phenylhydrazine is reacted with carbon disulfide in the presence of a base to form phenylhydrazinecarbothioamide.
Coupling Reaction: The final step involves coupling the benzodioxin-carbonyl intermediate with phenylhydrazinecarbothioamide under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl and thioamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-phenylhydrazinecarbothioamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and reactivity.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes.
Modulating Receptors: Interacting with cellular receptors to modulate their activity.
Altering Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanol
- 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone
- 2-(2,3-dihydro-1,4-benzodioxin-6-yl)methanol
Uniqueness
2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-phenylhydrazinecarbothioamide is unique due to its combination of a benzodioxin ring with a phenylhydrazinecarbothioamide moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-3-phenylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-15(14-10-21-12-8-4-5-9-13(12)22-14)18-19-16(23)17-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,20)(H2,17,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJWKOJWUWPEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NNC(=S)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(1E)-1-(naphthalen-2-yl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B3847040.png)
![1-[4-(2-fluorophenoxy)butyl]pyrrolidine](/img/structure/B3847044.png)
![N'-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B3847059.png)






![4-[3-(4-tert-butylphenoxy)propyl]morpholine](/img/structure/B3847098.png)
![4-[5-(4-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3847113.png)
![1-[3-(2-Tert-butylphenoxy)propyl]imidazole](/img/structure/B3847122.png)

